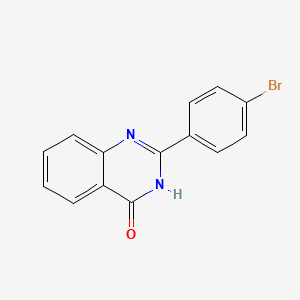

2-(4-bromophenyl)quinazolin-4(3h)-one

Description

Evolution of Quinazolinone Chemistry in Contemporary Research

The chemistry of quinazolinones has a rich history, but it is in contemporary research that its versatility has been most profoundly realized. Initially recognized for its presence in alkaloids, the quinazolinone scaffold is now a focal point for the synthesis of compounds with a wide array of biological activities. Modern synthetic methodologies have enabled the creation of extensive libraries of quinazolinone derivatives, each with unique electronic and steric properties. This has led to the identification of quinazolinones as potent agents in various therapeutic areas. The ongoing exploration of this scaffold is driven by the desire to develop novel therapeutic agents with improved efficacy and selectivity.

Structural Attributes of the 4(3H)-Quinazolinone Core in Heterocyclic Chemistry

The 4(3H)-quinazolinone core possesses distinct structural features that contribute to its chemical stability and biological activity. The fused ring system is largely planar, which can facilitate intercalation with biological macromolecules such as DNA and proteins. The presence of nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4, allows for a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.

The positions on the quinazolinone ring system, particularly positions 2 and 3, are amenable to substitution, allowing for the systematic modification of the molecule's properties. This structural versatility is a key reason for its prominence in heterocyclic chemistry, as it provides a robust platform for the design of molecules with tailored functions.

Table 1: Key Structural Features of the 4(3H)-Quinazolinone Core

| Feature | Description | Significance |

| Bicyclic System | Fused benzene (B151609) and pyrimidinone rings | Provides a rigid and planar scaffold. |

| Nitrogen Heteroatoms | Located at positions 1 and 3 | Act as hydrogen bond acceptors and influence the electronic properties of the ring. |

| Carbonyl Group | At position 4 | Acts as a hydrogen bond acceptor and is crucial for many biological interactions. |

| Substitutable Positions | Primarily at positions 2 and 3 | Allows for the introduction of various functional groups to modulate activity and physicochemical properties. |

The Strategic Importance of 2-(4-bromophenyl)quinazolin-4(3H)-one within Advanced Quinazolinone Research

The compound this compound is of particular strategic importance in the field of advanced quinazolinone research for several key reasons. The presence of an aryl group at the 2-position is a common feature in many biologically active quinazolinones. This substitution can enhance the molecule's interaction with biological targets through pi-stacking and hydrophobic interactions.

Specifically, the 4-bromophenyl substituent offers two significant advantages. Firstly, the bromine atom is an electron-withdrawing group, which can modulate the electronic properties of the entire molecule, potentially influencing its reactivity and biological activity. Secondly, and perhaps more importantly, the bromine atom serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage diversification of the lead compound, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with reported biological activities. For instance, derivatives of 2-phenyl-quinazolin-4(3H)-one have been investigated for their various pharmacological effects. The bromo-substitution in the para-position of the phenyl ring in this compound, therefore, represents a key strategic element for the exploration of new chemical space and the development of novel quinazolinone-based compounds with potential therapeutic applications.

The synthesis of related compounds, such as 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one, has been reported, indicating the accessibility of this structural framework. rsc.org Furthermore, the crystal structure of the isomeric 3-(4-bromophenyl)quinazolin-4(3H)-one has been elucidated, providing insights into the solid-state arrangement of similar molecules.

Table 2: Comparison of Related Quinazolinone Compounds

| Compound | Key Structural Difference from Target Compound | Reported Significance/Research Area |

| 2-Phenylquinazolin-4(3H)-one | Lacks the bromine atom on the phenyl ring. | A parent compound for many biologically active derivatives. |

| 3-(4-Bromophenyl)quinazolin-4(3H)-one | The bromophenyl group is at the 3-position instead of the 2-position. | Crystal structure has been determined, providing structural insights. |

| 2-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | The quinazolinone ring is in a reduced (dihydro) form. rsc.org | Indicates synthetic accessibility of the core structure. rsc.org |

| 2-(4-Bromophenyl)-4-cyanoquinazoline | The carbonyl group at position 4 is replaced by a cyano group. | A potential synthetic precursor or a compound with different electronic properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCCYFAMXZIJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966728 | |

| Record name | 2-(4-Bromophenyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-83-3 | |

| Record name | 2-(4-Bromophenyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 4 Bromophenyl Quinazolin 4 3h One and Structural Analogues

Classic and Modern Approaches to 4(3H)-Quinazolinone Nucleus Construction

The synthesis of the 4(3H)-quinazolinone ring system has evolved significantly from early classical methods to modern, highly efficient protocols. The first reported synthesis was achieved by Griess in 1869 through the reaction of anthranilic acid with cyanogen. beilstein-journals.org A more foundational classic method, the Niementowski quinazoline (B50416) synthesis, involves the condensation of anthranilic acids with amides to form the 4(3H)-quinazolinone ring, though it often requires high temperatures and extended reaction times. beilstein-journals.orgnih.govmdpi.com Modern advancements have focused on improving yields, reducing reaction times, and employing greener conditions through techniques like microwave irradiation and novel catalytic systems. beilstein-journals.orgnih.gov

Cyclocondensation Reactions Involving Anthranilic Acid Derivatives

Cyclocondensation reactions starting from anthranilic acid or its derivatives, such as 2-aminobenzamide (B116534), remain one of the most fundamental and versatile strategies for constructing the quinazolinone core. bohrium.commdpi.com These methods involve the formation of the pyrimidine (B1678525) ring onto the pre-existing benzene (B151609) ring of the anthranilic acid derivative.

A prevalent approach is the condensation of 2-aminobenzamide with various carbonyl compounds. For instance, the reaction with aldehydes can be promoted by iodine or conducted under visible light irradiation using fluorescein (B123965) as a photocatalyst, representing a green and efficient metal-free approach. researchgate.netderpharmachemica.com Another variation involves the reaction of 2-aminobenzamides with orthoesters, which can proceed without a catalyst or organic solvent. nih.gov Furthermore, the condensation of anthranilic acid with orthoesters and primary amines can be facilitated by catalysts like strontium chloride (SrCl₂·6H₂O) under solvent-free conditions or by using Brønsted acidic ionic liquids at room temperature. nih.govnih.gov Microwave-assisted protocols, particularly those combining anthranilic acid with heteropolyacid catalysts, have been shown to significantly accelerate these condensation reactions. nih.gov

Below is a table summarizing various cyclocondensation approaches.

| Starting Material(s) | Reagent(s) | Catalyst/Conditions | Product Type |

| Anthranilic Acid, Amide | Heat | Niementowski Reaction | 2-Substituted-4(3H)-quinazolinone |

| 2-Aminobenzamide, Aldehyde | Iodine | Oxidative Cyclization | 2-Substituted-4(3H)-quinazolinone researchgate.net |

| 2-Aminobenzamide, Aldehyde | TBHP, Fluorescein | Visible Light, Room Temp. | 2-Substituted-4(3H)-quinazolinone derpharmachemica.com |

| Anthranilic Acid, Orthoester, Amine | SrCl₂·6H₂O | Solvent-free, Room Temp. | 2,3-Disubstituted-4(3H)-quinazolinone nih.gov |

| Anthranilic Acid, Orthoester, Amine | Brønsted Acidic Ionic Liquid | Solvent-free, Room Temp. | 2,3-Disubstituted-4(3H)-quinazolinone nih.gov |

| Anthranilic Acid, Carboxylic Acid, Amine | P(OPh)₃, Pyridine | Microwave Irradiation | 2,3-Disubstituted-4(3H)-quinazolinone nih.gov |

Strategies Employing 4H-3,1-Benzoxazin-4-one Intermediates

A widely utilized and highly effective two-step strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones proceeds through a stable 4H-3,1-benzoxazin-4-one intermediate. nih.govacs.org This method offers a reliable pathway to a diverse range of quinazolinone derivatives.

The synthesis begins with the acylation of anthranilic acid. This is typically achieved by reacting anthranilic acid with an appropriate acyl chloride (e.g., butyryl chloride, benzoyl chloride) or acid anhydride. nih.govacs.orgekb.eg The resulting N-acyl anthranilic acid undergoes subsequent cyclization upon heating, usually in the presence of a dehydrating agent like acetic anhydride, to form the 2-substituted-4H-3,1-benzoxazin-4-one. bohrium.comacs.orgekb.eg

In the final step, the benzoxazinone (B8607429) intermediate is treated with a primary amine or an ammonia (B1221849) source. The nitrogen nucleophile attacks the carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization and dehydration to yield the desired 2,3-disubstituted or 2-substituted quinazolin-4(3H)-one. nih.govacs.org For example, reacting a 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) produces a 3-amino-2-phenylquinazolin-4(3H)-one. nih.gov This modular approach allows for significant variation at both the C-2 and N-3 positions of the quinazolinone core by simply changing the acylating agent and the amine used, respectively.

| Step | Reactant(s) | Reagent(s) / Conditions | Intermediate / Product |

| 1. Acylation | Anthranilic Acid | Acyl Chloride (R-COCl) or Acid Anhydride | N-Acyl Anthranilic Acid |

| 2. Cyclization | N-Acyl Anthranilic Acid | Acetic Anhydride, Heat | 2-Substituted-4H-3,1-benzoxazin-4-one |

| 3. Amination | 2-Substituted-4H-3,1-benzoxazin-4-one | Primary Amine (R'-NH₂) or Ammonia, Reflux | 2,3-Disubstituted-4(3H)-quinazolinone |

One-Pot Multicomponent Reactions for Enhanced Efficiency

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have become a powerful tool for constructing the quinazolinone nucleus. researchgate.net These reactions combine three or more starting materials in a single reaction vessel to form the final product in a cascade of bond-forming events, avoiding the isolation of intermediates. nih.gov

One of the most direct MCRs for 4(3H)-quinazolinones is the three-component condensation of anthranilic acid, an orthoester (or formic acid), and an amine. nih.govnih.gov This reaction can be performed under solvent-free conditions at room temperature using various catalysts, offering a green and atom-economical route. nih.govnih.gov Another efficient MCR involves the reaction of isatoic anhydride, an amine, and an orthoester. researchgate.net This method can be conducted without any catalyst or solvent, either by conventional heating or under microwave irradiation, to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. researchgate.net If ammonium (B1175870) acetate (B1210297) is used in place of a primary amine, the corresponding 2-substituted quinazolin-4(3H)-ones are formed. researchgate.net

More advanced MCRs have also been developed. For instance, a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines enables a highly efficient synthesis of diversely substituted quinazolin-4(3H)-ones through the formation of three new C–N bonds in a single pot.

| Components | Catalyst / Conditions | Product Type | Key Advantages |

| Anthranilic Acid, Orthoester, Amine | SrCl₂·6H₂O / Solvent-free nih.gov | 2,3-Disubstituted | Mild conditions, simple work-up |

| Isatoic Anhydride, Amine, Orthoester | Catalyst/Solvent-free, MW or Heat researchgate.net | 2,3-Disubstituted | High yields, green conditions |

| Isatoic Anhydride, Aldehyde, Amine | Iodine researchgate.net | 2,3-Disubstituted | Readily available components |

| Arenediazonium Salt, Nitrile, Aniline Derivative | Metal-free, mild heat | Substituted | High efficiency, multiple bond formations |

Targeted Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

The synthesis of the specific target compound, this compound, can be achieved by adapting several of the general methodologies described above. The most direct routes typically involve the condensation of a C2-N1 synthon (like 2-aminobenzamide) with a C1 synthon (like 4-bromobenzaldehyde).

Optimized Reaction Conditions and Yield Enhancements

Several modern, high-yield protocols are suitable for the targeted synthesis of this compound. These methods often employ catalytic systems and optimized conditions to maximize efficiency and purity.

One highly effective green chemistry approach is the visible-light-induced condensation of 2-aminobenzamide and 4-bromobenzaldehyde (B125591). derpharmachemica.com This reaction can be performed at room temperature using an organic dye like fluorescein as a photocatalyst and an oxidant such as tert-butyl hydroperoxide (TBHP) in a solvent like methanol, often resulting in good to excellent yields. derpharmachemica.com

Another powerful method involves an oxidative cyclization. A metal-free protocol has been developed where 2-aminobenzamide reacts with 4-bromostyrene. In this reaction, the styrene (B11656) is oxidatively cleaved in situ to the corresponding aldehyde, which then condenses with the aminobenzamide. The reaction is typically promoted by an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (B87167) (DMSO).

Catalyst-free methods have also been reported. For example, the reaction between 2-aminobenzamide and 4-bromobenzaldehyde can be facilitated by molecular iodine, which acts as a catalyst for the oxidative dehydrogenation step. researchgate.net Additionally, heterogeneous catalysts like graphene oxide nanosheets have been shown to effectively promote the condensation in an aqueous medium, providing a simple filtration-based work-up procedure.

The table below outlines several optimized methodologies for the synthesis of the target compound.

| Method | Reactants | Catalyst/Reagents | Solvent / Temperature | Typical Yield |

| Photocatalytic Condensation derpharmachemica.com | 2-Aminobenzamide, 4-Bromobenzaldehyde | Fluorescein, TBHP | Methanol / Room Temp. | Good to Excellent |

| Oxidative Olefin Cleavage | 2-Aminobenzamide, 4-Bromostyrene | DTBP, p-TsOH | DMSO / 120 °C | Good |

| Iodine-Catalyzed Cyclization researchgate.net | 2-Aminobenzamide, 4-Bromobenzaldehyde | I₂ | N/A | Moderate to Excellent |

| Heterogeneous Catalysis | 2-Aminobenzamide, 4-Bromobenzaldehyde | Graphene Oxide | Water / 60 °C | Good |

Regioselective Synthesis and Isomeric Considerations

Regioselectivity is a critical consideration in the synthesis of substituted quinazolinones. For this compound, the synthetic strategy must ensure the correct placement of the 4-bromophenyl group at the C-2 position and prevent substitution at the N-3 position.

Strategies starting with 2-aminobenzamide are inherently regioselective for producing N-3 unsubstituted products. The amide nitrogen of 2-aminobenzamide participates in the cyclization to form the N-1 position, while the amino group nitrogen forms the N-3 position, which remains protonated in the final product. This directs the aldehyde partner (4-bromobenzaldehyde) exclusively to the C-2 position, preventing the formation of the isomeric 3-(4-bromophenyl)quinazolin-4(3H)-one.

The primary isomeric consideration for the final product is tautomerism. Quinazolin-4(3H)-one can exist in keto (amide) and enol (imidic acid) forms. The 4(3H)-one tautomer is overwhelmingly the more stable and predominant form under normal conditions. Spectroscopic evidence, including a characteristic carbonyl stretch in the infrared (IR) spectrum and a deshielded N-H proton signal in nuclear magnetic resonance (NMR) spectroscopy, confirms the structure as the 4(3H)-one.

Furthermore, regioselectivity can be controlled by the choice of a substituted starting material. For instance, if the synthesis were to begin with 5-bromoanthranilic acid (or its corresponding amide), the resulting product would be regioselectively brominated at the 6-position of the quinazolinone ring, yielding 6-bromo-2-(4-bromophenyl)quinazolin-4(3H)-one. bohrium.com This demonstrates that the substitution pattern on the final heterocyclic core is directly determined by the substitution pattern of the initial anthranilic acid derivative.

Advanced Green Chemistry and Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives to minimize environmental impact. These approaches prioritize the use of non-toxic solvents, reduce energy consumption, and avoid the use of hazardous reagents and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This efficiency is particularly advantageous in the synthesis of heterocyclic compounds like quinazolinones.

A notable example is the solvent-free, microwave-assisted synthesis of 2-aryl-quinazolin-4(3H)-ones. In a study by Kang et al. (2018), the condensation of anthranilamide with various aromatic aldehydes was efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under microwave irradiation. This method provides a rapid and high-yielding route to the desired products. For the synthesis of the closely related structural analogue, 2-(3-bromophenyl)quinazolin-4(3H)-one, a remarkable yield of 91% was achieved in just a few minutes. The reaction proceeds under solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially harmful organic solvents.

Table 1: Microwave-Assisted Synthesis of 2-(3-bromophenyl)quinazolin-4(3H)-one

| Reactants | Catalyst | Conditions | Yield (%) |

| Anthranilamide, 3-bromobenzaldehyde | SbCl₃ (1 mol%) | Microwave (200 W), Solvent-free | 91 |

Data sourced from Kang et al. (2018).

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the potential for metal contamination in the final product and simplifies purification processes. Several innovative catalyst-free protocols for the synthesis of quinazolin-4(3H)-ones have been reported.

One such approach involves the direct condensation of 2-aminobenzamides with aldehydes under solvent-free conditions or in environmentally benign solvents like water. For instance, a catalyst-free, solventless, one-step synthesis of 4(3H)-quinazolinones has been achieved by heating aldehydes and anthranilamides under an air atmosphere, which acts as a cheap and readily available oxidant. This method is suitable for a wide range of both aromatic and aliphatic aldehydes, offering high yields at a low cost with minimal environmental impact. mdpi.com

Another green, catalyst-free approach utilizes visible light to induce the condensation cyclization of 2-aminobenzamides and aldehydes. This method employs a photocatalyst in the presence of an oxidant, but avoids the use of metal catalysts. nih.gov High to excellent yields of various 2-substituted quinazolin-4(3H)-ones have been reported using this protocol, highlighting the potential of visible light as a renewable energy source for organic synthesis. nih.gov

Furthermore, a metal- and catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones has been developed using di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive. mdpi.com This method involves the reaction of o-aminobenzamides with styrenes, where the styrene is oxidized in situ to the corresponding aldehyde, which then undergoes cyclization. This process is characterized by its sustainable operation and the use of low-priced, non-hazardous materials. mdpi.com

While specific yield data for the catalyst-free synthesis of this compound is not explicitly detailed in the reviewed literature, the general applicability of these methods to a broad range of aryl aldehydes suggests their potential for the efficient and green synthesis of this specific compound. The yields for other 2-aryl quinazolinones synthesized via these methods are generally reported to be good to excellent.

Table 2: Examples of Catalyst-Free Synthesis of 2-Aryl-Quinazolin-4(3H)-ones

| Reactants | Conditions | Product | Yield (%) | Reference |

| Anthranilamide, Benzaldehyde | Heating in air, solvent-free | 2-phenylquinazolin-4(3H)-one | 77 | mdpi.com |

| 2-Aminobenzamide, Benzaldehyde | Visible light, fluorescein, TBHP | 2-phenylquinazolin-4(3H)-one | High to excellent | nih.gov |

| o-Aminobenzamide, Styrene | DTBP, p-TsOH, DMSO, 120 °C | 2-phenylquinazolin-4(3H)-one | Moderate to excellent | mdpi.com |

Chemical Reactivity and Advanced Functionalization of 2 4 Bromophenyl Quinazolin 4 3h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Core

The quinazolinone core possesses a dual nature regarding substitution reactions. The fused benzene (B151609) ring (A-ring) can undergo electrophilic aromatic substitution, while the pyrimidine (B1678525) ring (B-ring) is generally electron-deficient and more susceptible to nucleophilic attack, particularly after activation.

Electrophilic Substitution: The A-ring of the quinazolinone system can be targeted by electrophiles. Reactions such as nitration, halogenation, and sulfonation would be expected to occur on this ring, with the directing effects of the amide group influencing the regioselectivity of the substitution.

Nucleophilic Substitution: The pyrimidine moiety of the quinazolinone core is not inherently reactive towards nucleophiles. However, its reactivity can be dramatically enhanced by activating the carbonyl group at the C4 position. A common strategy involves the conversion of the 4(3H)-one to a 4-chloroquinazoline (B184009) derivative using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com This 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. Numerous studies have demonstrated that the C4 position is highly susceptible to displacement by a variety of nucleophiles. nih.gov This regioselectivity allows for the introduction of amines, alkoxides, and other nucleophilic groups, providing a key pathway to functionalized quinazolines. mdpi.comnih.gov

| Reaction Type | Reagent/Conditions | Position of Attack | Product Type |

| Chlorination (Activation) | POCl₃ or SOCl₂ | C4 | 2-(4-bromophenyl)-4-chloroquinazoline |

| Nucleophilic Substitution | Primary/Secondary Amines | C4 (of 4-chloro derivative) | 4-Aminoquinazoline derivatives |

| Nucleophilic Substitution | Alkoxides (e.g., NaOMe) | C4 (of 4-chloro derivative) | 4-Alkoxyquinazoline derivatives |

| Nucleophilic Substitution | Cyanide (e.g., KCN) | C4 (of 4-chloro derivative) | 4-Cyanoquinazoline derivatives mdpi.com |

Derivatization Strategies at the N3 Position of 2-(4-bromophenyl)quinazolin-4(3H)-one

The nitrogen atom at the N3 position of the quinazolinone ring bears a proton and is a key site for derivatization. Its nucleophilic character allows for reactions with various electrophiles, most commonly through alkylation and acylation. The nature of the substituent introduced at the N3 position has been shown to be a critical determinant of the biological activity of quinazolinone derivatives. nih.gov

N-Alkylation: The acidic proton on the N3-amide can be removed by a suitable base (e.g., K₂CO₃, NaH) to generate an anion that readily reacts with alkyl halides, propargyl bromide, or other alkylating agents. nih.gov This provides a straightforward method to introduce a wide range of alkyl and functionalized alkyl chains.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions leads to the formation of N3-acylated products. This modification introduces an additional carbonyl group, altering the electronic properties and steric profile of the molecule.

These derivatization strategies are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

| Derivatization Strategy | Reagent Class | Example Reagent | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | Iodomethane | N3-Methyl |

| N-Alkylation | Propargyl Halide | Propargyl Bromide nih.gov | N3-Propargyl |

| N-Acylation | Acyl Halide | Acetyl Chloride | N3-Acetyl |

| N-Arylation | Aryl Halide | (Under specific coupling conditions) | N3-Aryl |

Modifications and Transformations at the 2-Phenyl Moiety

The 2-phenyl moiety is typically incorporated during the synthesis of the quinazolinone ring itself. The most common synthetic routes involve the condensation of anthranilamide or related anthranilic acid derivatives with a corresponding benzaldehyde. mdpi.commdpi.com By selecting different substituted benzaldehydes, a vast array of analogs with diverse functional groups on the 2-phenyl ring can be prepared. This approach allows for systematic modification of the electronic and steric properties of the molecule. For instance, the reaction between anthranilamide and various substituted benzaldehydes in an aerobic, oxidative cyclization can yield a range of 2-aryl-quinazolin-4(3H)-ones. mdpi.com

| 2-Aryl Substituent | Corresponding Benzaldehyde |

| 2-Phenyl | Benzaldehyde |

| 2-(4-methoxyphenyl) | 4-Methoxybenzaldehyde |

| 2-(4-nitrophenyl) | 4-Nitrobenzaldehyde |

| 2-(3,4-dihydroxyphenyl) | 3,4-Dihydroxybenzaldehyde mdpi.com |

| 2-(Naphthalen-2-yl) | 2-Naphthaldehyde |

Bromine Atom Reactivity and Subsequent Transformations on the Phenyl Ring

The bromine atom on the 2-phenyl ring of this compound is a highly valuable synthetic handle for post-synthesis modifications, particularly through metal-catalyzed cross-coupling reactions. mdpi.com This allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to synthesize otherwise.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to couple the aryl bromide with various boronic acids or esters. It enables the introduction of new aryl, heteroaryl, or alkyl groups at the para-position of the 2-phenyl ring. mdpi.com For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base yields 2-(biphenyl-4-yl)quinazolin-4(3H)-one derivatives. mdpi.comsciprofiles.com

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, other palladium-catalyzed transformations such as the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) are also feasible. These reactions further expand the synthetic utility of the bromine atom, allowing for the introduction of vinyl, alkynyl, and amino functionalities, respectively.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura mdpi.com | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | 2-Biphenyl derivatives |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) | 2-(Styrylphenyl) derivatives |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) | 2-(Phenylethynyl) derivatives |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd catalyst, Ligand, Base | C-N (Aryl-Amino) | 2-(4-Aminophenyl) derivatives |

Exploration of Tautomeric Forms and their Chemical Implications

Quinazolin-4(3H)-one derivatives, including this compound, can exist in tautomeric equilibrium between the amide (lactam) form and the N-hydroxy (lactim) form. The predominant form is typically the lactam, but the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. nih.govchemrxiv.org

Lactam Form (Amide): This is the keto form, this compound. It is generally the more stable tautomer. Chemical reactions at the nitrogen, such as the N3-alkylation discussed previously, occur from this form.

Lactim Form (Enol): This is the enol form, 2-(4-bromophenyl)quinazolin-4-ol. Although it is usually the minor component in the equilibrium, its presence has significant chemical implications. The hydroxyl group of the lactim tautomer can undergo reactions typical of phenols or enols, such as O-alkylation or O-acylation, leading to 4-alkoxy or 4-acyloxy quinazoline (B50416) derivatives.

The ability to exist in different tautomeric forms can affect the molecule's reactivity, hydrogen bonding patterns, and interactions with biological targets. chemrxiv.org For instance, the lactam form has a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form has a hydrogen bond donor (O-H) and an acceptor at the N1 position. Understanding this tautomerism is crucial for predicting the chemical behavior and designing derivatives with specific properties. nih.gov

Structure Activity Relationship Sar Elucidation of 2 4 Bromophenyl Quinazolin 4 3h One Derivatives

Impact of Substituents at the N3 Position on Biological Activity

Research into quinazolin-4-one/3-cyanopyridin-2-one hybrids has shown that the antiproliferative activity is highly dependent on the substituent at the N-3 position of the quinazoline (B50416) core. nih.gov For instance, a derivative featuring an allyl group at this position demonstrated a more pronounced effect compared to its counterparts with ethyl or phenyl groups. nih.gov This suggests that the flexibility and specific conformation conferred by the allyl group may be advantageous for binding to biological targets like the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. nih.gov

Further studies have explored a range of substitutions at the N3 position. In one investigation, a series of 2,3,6-trisubstituted quinazolin-4-ones were synthesized where the N3 position was modified. researchgate.net Starting with a 3-amino group, further derivatization into substituted benzalamino groups led to compounds with varying levels of anticancer activity against Ehrlich ascites carcinoma. researchgate.net This highlights that even subtle changes, such as altering the substitution pattern on a pendant phenyl ring attached via an imine linker at N3, can fine-tune the biological response. researchgate.net The introduction of acylhydrazone moieties at the N3 position has also been shown to yield compounds with significant antimicrobial activity. nih.gov

These findings underscore the N3 position as a critical site for modification in the design of quinazolinone-based compounds, where tailoring the substituent can lead to enhanced potency and selectivity.

Table 1: Effect of N3-Position Substituents on Biological Activity

| Base Compound Structure | N3-Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid | Allyl | Pronounced antiproliferative effect | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid | Ethyl | Less potent antiproliferative effect | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid | Phenyl | Less potent antiproliferative effect | nih.gov |

| 6-bromo-2-phenyl-quinazolin-4(3H)-one | Substituted benzalamino | Anticancer activity | researchgate.net |

| 6,8-dibromo-2-phenyl-quinazolin-4(3H)-one | Acylhydrazone | Antimicrobial activity | nih.gov |

Role of the 2-Phenyl Moiety and its Halogenation Pattern on Molecular Interactions

The 2-phenyl group of the quinazolin-4(3H)-one scaffold is a crucial determinant of biological activity, and its substitution pattern significantly influences molecular interactions with target proteins. The presence of a halogen, such as the bromine atom in 2-(4-bromophenyl)quinazolin-4(3H)-one, is a recurring motif in potent derivatives, suggesting a key role in binding affinity.

Studies on various 2-aryl quinazoline derivatives have consistently shown that the nature and position of substituents on the 2-phenyl ring can dramatically alter potency. For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines designed as EGFR inhibitors, the substitution pattern on a phenyl ring attached elsewhere in the molecule highlighted the importance of electronic effects. mdpi.com The presence of para-substituted electron-withdrawing groups (EWGs) like -Cl, -Br, and -F on a phenyl moiety led to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. mdpi.com This principle often extends to the 2-phenyl ring itself, where halogenation can enhance binding through various non-covalent interactions, including halogen bonding.

In the development of negative allosteric modulators (NAMs) for the mGlu7 receptor, derivatives of 2,6-disubstituted-3-methylquinazolin-4(3H)-one were investigated. nih.gov A compound with a 2-(2-chlorophenyl) group showed potent activity, indicating that halogenation at the ortho position of the 2-phenyl ring was favorable for this specific target. nih.gov Similarly, the design of selective Aurora A kinase inhibitors led to the identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent compound. mdpi.com This demonstrates that a bromine atom at the meta position can also contribute effectively to inhibitory activity. The specific placement of the halogen (ortho, meta, or para) can thus orient the molecule within the binding pocket to optimize interactions with key amino acid residues.

The halogenation pattern, therefore, is not merely a placeholder but an active contributor to the molecule's pharmacodynamic properties, influencing its electronic distribution and ability to form specific, high-affinity interactions with biological targets.

Influence of Modifications on the Fused Benzene (B151609) Ring (Positions 6 and 8)

Modifications to the fused benzene ring of the quinazolin-4(3H)-one core, particularly at positions 6 and 8, are critical for modulating biological activity. These positions are frequently substituted with halogen atoms, such as bromine, which has been shown to significantly enhance the potency of these compounds in various therapeutic contexts. researchgate.netunar.ac.id

Furthermore, di-substitution on the fused benzene ring can lead to even greater activity. In a series of acylhydrazone quinazolines, a 6,8-dibromo-2-phenyl-quinazolin-4(3H)-one scaffold was used to generate compounds with significant antimicrobial activity. nih.gov The presence of bromine at both the 6 and 8 positions appears to be a key feature for potent activity against a range of microbes. nih.gov This is corroborated by 3D-QSAR modeling studies on EGFR inhibitors, where a large favorable steric contour was observed near the 6,8-dibromo groups, indicating that bulky substituents at these positions are conducive to higher inhibitory activity. unar.ac.id The insertion of electron-donating groups at the 6 and 7 positions has also been found to increase the antiproliferative activity of certain quinazoline derivatives. mdpi.com

These findings collectively highlight that the fused benzene ring is not a passive component of the scaffold but an active site for modification. Strategic substitution at positions 6 and 8 can profoundly impact the therapeutic potential of this compound derivatives.

Table 2: Impact of Fused Benzene Ring Modifications on Biological Activity

| Position(s) | Substituent(s) | Resulting Biological Activity | Reference |

|---|---|---|---|

| 6 | Bromo | Enhanced antitumor activity | researchgate.net |

| 6, 8 | Dibromo | Significant antimicrobial activity | nih.gov |

| 6, 8 | Dibromo | Favorable for EGFR inhibition (QSAR study) | unar.ac.id |

| 6, 7 | Electron-donating groups | Increased antiproliferative activity | mdpi.com |

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of this compound derivatives is a critical factor that dictates their ability to bind effectively to biological receptors. Conformational analysis, often explored through computational methods like molecular docking, provides insights into the spatial arrangement of the molecule and how it fits within the active site of a target protein, thereby correlating its structure with its biological activity. nih.govresearchgate.net

Molecular docking studies have been instrumental in understanding the binding modes of quinazolinone derivatives. researchgate.net For EGFR inhibitors, docking simulations revealed that potent compounds, including those with a quinazolin-4-one core, achieved high docking scores, indicating favorable and stable interactions within the receptor's binding pocket. researchgate.net These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of novel USP7 inhibitors predicted that the side chains of active quinazolin-4(3H)-one derivatives could form unique hydrogen bonds with specific amino acid residues like Met407, which is crucial for their inhibitory mechanism. nih.gov

The orientation of the 2-phenyl moiety and its substituents is particularly important. In a study of tubulin polymerization inhibitors, the variation in the position of a methoxy (B1213986) substituent on a 2-styryl ring (ortho, meta, or para) resulted in a corresponding change in cytotoxicity and tubulin inhibition. nih.gov Molecular modeling showed these compounds fit well within the colchicine (B1669291) binding pocket of tubulin, but the different conformations adopted due to the substituent's position altered the binding efficiency. nih.gov Similarly, in the design of Aurora A kinase inhibitors, molecular docking was used to explore the binding mode of a 2-(3-bromophenyl)-8-fluoroquinazoline derivative, confirming its significant binding interactions with key amino acid residues in the main pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity, enabling the predictive design of more potent derivatives of this compound. researchgate.net By developing mathematical models, QSAR studies can identify the key physicochemical properties and structural features that govern the pharmacological effects of this class of molecules. unar.ac.idnih.gov

Robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully developed for quinazoline-4(3H)-one analogs targeting the Epidermal Growth Factor Receptor (EGFR). unar.ac.idresearchgate.netnih.gov These models are built using a training set of compounds with known activities and are validated both internally (e.g., using cross-validation Q²) and externally (using a test set of compounds to assess predictive R²). researchgate.net The resulting contour maps from these analyses provide a visual representation of how different fields (steric, electrostatic, hydrophobic) around the aligned molecules influence activity. For instance, CoMSIA models have highlighted regions where bulky, electron-withdrawing, or hydrogen-bond-donating groups would be favorable for increasing inhibitory potency. unar.ac.id

A crucial step in 3D-QSAR modeling is the alignment of the molecules, which is typically based on a common scaffold, such as the quinazolin-4-one core. nih.gov Once a statistically significant and predictive model is established, it can be used to estimate the activity of novel, untested compounds. unar.ac.id This in-silico screening approach allows researchers to prioritize the synthesis of candidates with the highest predicted potency, thereby saving time and resources. researchgate.net For example, based on the insights from CoMSIA models, five new quinazolinone compounds were designed that exhibited better predicted EGFR inhibitory activities than the parent compounds. unar.ac.id

QSAR, therefore, serves as a vital component in modern drug design, transforming SAR data into predictive models that guide the rational optimization of lead compounds like this compound for enhanced therapeutic efficacy.

Table 3: QSAR Model Validation Parameters for Quinazolin-4(3H)-one Analogs

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.855 | 0.570 | 0.657 | researchgate.net |

| CoMSIA | 0.895 | 0.599 | 0.681 | researchgate.net |

Computational and Theoretical Chemistry Approaches in the Study of 2 4 Bromophenyl Quinazolin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. In the study of quinazolin-4(3H)-one derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex.

Studies on this class of compounds have revealed key binding interactions with various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. For instance, docking analyses of quinazolin-4(3H)-one derivatives with targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2) have shown that the quinazolinone core acts as a critical scaffold for establishing essential interactions within the ATP-binding pocket. nih.gov

The binding mode typically involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The nitrogen atom at position 1 (N1) and the carbonyl oxygen at position 4 (C4=O) of the quinazolinone ring are frequently involved in forming crucial hydrogen bonds with backbone residues of the protein's hinge region, such as the amide group of an alanine (B10760859) or methionine residue. The 2-(4-bromophenyl) substituent often extends into a hydrophobic pocket, where the bromophenyl group can form favorable van der Waals and hydrophobic contacts. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Docking studies of related quinazolinone compounds into the active sites of various enzymes have consistently shown favorable binding energies, suggesting strong affinity. These computational predictions provide a rational basis for the observed biological activities and guide the synthesis of more potent analogs. scispace.comnih.govrsc.org

Table 1: Representative Molecular Docking Interactions for Quinazolinone Scaffolds

| Target Protein | PDB ID | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | Met793, Gln791, Thr790 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| CDK2 Kinase | 1HCK | Leu83, Glu81, Asp86 | Hydrogen Bonds, Pi-Alkyl Interactions | nih.gov |

| HER2 Kinase | 3PP0 | Met801, Thr862, Asp863 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the protein-ligand complex in a simulated physiological environment.

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a molecule's geometric and electronic properties with high accuracy. For 2-(4-bromophenyl)quinazolin-4(3H)-one, DFT is used to understand its intrinsic properties, which ultimately govern its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and polarizability. nih.govmasterorganicchemistry.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. DFT calculations for the quinazolin-4(3H)-one scaffold show that the electron density in the HOMO is typically distributed across the fused benzene (B151609) ring and the heteroatoms, while the LUMO is often localized on the pyrimidinone ring and the substituent at the C2 position. This distribution highlights the regions involved in electron donation and acceptance during chemical reactions and intermolecular interactions. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a Related Quinazolinone Structure

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

(Data derived from studies on analogous structures) researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites. MESP maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, MESP analysis reveals distinct electronegative regions around the carbonyl oxygen at C4 and the nitrogen atom at N3. researchgate.net These areas are potential hydrogen bond acceptors. The hydrogen atom on the N3 nitrogen presents a region of positive potential, making it a likely hydrogen bond donor. The aromatic rings generally show neutral potential (green/yellow), although the bromine atom can introduce some polarity. This information is invaluable for understanding and predicting non-covalent interactions, which are central to the molecule's binding with biological receptors. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes to specific bonds or functional groups can be made. researchgate.net

For quinazolin-4(3H)-one and its derivatives, DFT calculations help assign key vibrational bands. researchgate.net For example, the characteristic C=O stretching vibration of the carbonyl group is typically observed in a specific region of the IR spectrum. The N-H stretching and bending vibrations, as well as the aromatic C-H and C=C stretching modes of the phenyl and quinazoline (B50416) rings, can also be precisely assigned. This correlative analysis between theoretical and experimental spectra serves as a powerful method for structural confirmation and for understanding the molecule's bonding characteristics. researchgate.net

Table 3: Key Vibrational Frequencies for the Quinazolin-4(3H)-one Core

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3450 | ~3400 |

| Aromatic C-H Stretch | ~3100 | ~3050 |

| C=O Stretch | ~1690 | ~1680 |

| C=N Stretch | ~1610 | ~1605 |

(Data represents typical values for this scaffold based on DFT studies of related compounds) researchgate.netresearchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling (CoMFA, CoMSIA)

3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology that correlates the biological activity of a set of compounds with their three-dimensional properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. These methods are used to build predictive models that can estimate the activity of novel compounds and provide visual feedback on which structural features are important for activity. mdpi.com

In a 3D-QSAR study of quinazolin-4(3H)-one derivatives, a series of molecules with known biological activities are structurally aligned. nih.gov CoMFA then calculates steric and electrostatic fields around each molecule, while CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors. Statistical methods are used to generate a model that relates variations in these fields to changes in biological activity.

The results are often visualized as 3D contour maps. frontiersin.org For example, a green contour in a CoMFA map indicates a region where bulky substituents increase activity, while a yellow contour indicates where bulk is detrimental. Similarly, blue contours show where positive charge is favorable, and red contours show where negative charge is favorable. These maps provide intuitive, graphical guidance for drug design. For the quinazolinone scaffold, 3D-QSAR studies have highlighted the importance of specific substitutions on the phenyl ring at position 2 and on the quinazoline core to enhance biological potency. nih.govfrontiersin.org

Table 4: Statistical Parameters of a Representative CoMSIA Model for Quinazolinone Analogs

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.517 - 0.63 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.882 - 0.987 | Shows a strong correlation between predicted and experimental activity. |

| Steric Contribution | 23% | Percentage of activity explained by steric factors. |

| Electrostatic Contribution | 21% | Percentage of activity explained by electrostatic factors. |

| Hydrophobic Contribution | 20% | Percentage of activity explained by hydrophobic factors. |

| H-Bond Donor Contribution | 19% | Percentage of activity explained by H-bond donor properties. |

| H-Bond Acceptor Contribution | 16% | Percentage of activity explained by H-bond acceptor properties. |

(Data derived from representative 3D-QSAR studies on this class of compounds) frontiersin.orgfrontiersin.org

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is fundamental in discovering novel analogs of lead compounds such as those based on the 2-aryl-quinazolin-4(3H)-one scaffold. Both ligand-based and structure-based virtual screening techniques are employed to find new derivatives with potentially enhanced biological activity.

Ligand-based approaches leverage the knowledge of known active compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For instance, robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogs. nih.gov These models help in understanding the relationship between the structural features of the molecules and their inhibitory activity, guiding the design of more potent compounds. nih.gov Another powerful ligand-based tool is shape-based screening, which identifies molecules with a similar 3D shape to a known active ligand, operating on the principle that similarly shaped molecules may have similar biological functions. plos.org

Structure-based virtual screening relies on the 3D structure of the biological target. Molecular docking is a key technique in this category, predicting the preferred orientation of a molecule when bound to a target to form a stable complex. nih.govdovepress.com This method is widely used to screen libraries of quinazolinone derivatives against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govdovepress.com The docking analysis reveals crucial interactions, such as hydrogen bonds and van der Waals forces, between the compound and the active site of the enzyme, providing insights into the mechanism of inhibition. nih.gov By evaluating the docking scores and binding energies, researchers can rank compounds and select the most promising candidates for further investigation. nih.govplos.org For example, virtual screening of the ZINC database has successfully identified novel quinazolin derivatives as potential inhibitors of targets like Poly (ADP-ribose) polymerase 1 (PARP1). plos.org

The table below summarizes common virtual screening techniques applied in the discovery of quinazolin-4(3H)-one analogs.

| Technique | Approach | Principle | Application Example |

| 3D-QSAR (CoMFA/CoMSIA) | Ligand-Based | Correlates 3D structural properties of molecules with their biological activities to guide the design of more potent analogs. nih.gov | Development of models for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov |

| Shape-Based Screening | Ligand-Based | Identifies molecules from a database that have a similar 3D shape to a known active compound. plos.org | Filtering compound libraries for shape similarity to known kinase inhibitors before docking. plos.org |

| Molecular Docking | Structure-Based | Predicts the binding mode and affinity of a small molecule within the active site of a target protein. nih.gov | Screening quinazolinone derivatives against kinases like EGFR, HER2, and VEGFR-2 to identify potential inhibitors. nih.govdovepress.com |

| MM/GBSA Rescoring | Structure-Based | Refines docking results by calculating the binding free energy of the ligand-protein complex for more accurate ranking. plos.org | Re-scoring of docked compounds to improve the accuracy of binding affinity prediction for potential PARP1 inhibitors. plos.org |

Prediction of Physico-chemical Parameters Relevant to Biological Activity

Beyond identifying potential binders, computational chemistry plays a critical role in predicting the physicochemical and pharmacokinetic properties of novel compounds. These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for determining a molecule's potential to become an effective drug. nih.gov In-silico ADME prediction allows for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetics, saving significant time and resources. nih.gov

Various computational tools and web servers, such as SwissADME and pkCSM, are utilized to calculate key parameters. nih.gov These parameters include molecular weight, lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for inhibiting key metabolic enzymes like the Cytochrome P450 (CYP) family. mdpi.com For example, predictions for novel quinazolin-4-one/3-cyanopyridin-2-one hybrids indicated that the compounds would not inhibit the CYP2D6 enzyme, suggesting a lower risk of causing certain types of drug-induced liver dysfunction. mdpi.com Furthermore, the models predicted that most of these hybrid compounds would exhibit substantial binding to plasma proteins (>90%), a factor that influences the distribution and availability of the drug in the body. mdpi.com

The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular properties that are common in orally active drugs. Computational analysis of synthesized quinazolin-4(3H)-one derivatives often includes checks against these rules to ensure the designed molecules have a higher probability of oral bioavailability. nih.gov The prediction of these physicochemical and pharmacokinetic profiles is an essential step in the rational design of new quinazolin-4(3H)-one analogs, ensuring that the created molecules not only interact effectively with their biological target but also possess the necessary properties to be viable drug candidates. nih.gov

The following table details some of the key physicochemical and ADME parameters predicted computationally for quinazolin-4(3H)-one analogs.

| Parameter | Relevance to Biological Activity | Computational Tool/Method |

| Molecular Weight (MW) | Influences absorption and distribution; part of drug-likeness rules. | Standard molecular calculators |

| Lipophilicity (logP) | Affects solubility, permeability across membranes, and plasma protein binding. | SwissADME, pkCSM, ALOGP |

| Aqueous Solubility (logS) | Crucial for absorption and formulation; poor solubility can limit bioavailability. | SwissADME, pkCSM |

| Plasma Protein Binding (PPB) | Determines the fraction of free drug available to exert its effect. mdpi.com | pkCSM, SwissADME |

| CYP450 Inhibition | Predicts potential for drug-drug interactions and adverse metabolic effects. mdpi.com | SwissADME, pkCSM |

| Human Intestinal Absorption | Estimates the extent to which a drug is absorbed from the gut. | SwissADME, pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross into the central nervous system. | pkCSM |

Advanced Analytical Methodologies for Comprehensive Elucidation of 2 4 Bromophenyl Quinazolin 4 3h One in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For 2-(4-bromophenyl)quinazolin-4(3H)-one, HRMS analysis, typically using electrospray ionization (ESI), would be employed to measure the mass of the protonated molecule, [M+H]⁺.

In a representative study, the calculated mass for the protonated form of this compound (C₁₄H₁₀BrN₂O) was reported as 300.9971 m/z. rsc.org The experimentally observed value was found to be 300.9972 m/z, demonstrating a very high level of accuracy and confirming the elemental composition of the synthesized molecule. rsc.org This close correlation between the theoretical and experimental mass values provides unequivocal evidence for the compound's molecular formula.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the protons on the quinazolinone core and the bromophenyl ring. rsc.org A broad singlet is observed for the N-H proton of the quinazolinone ring, typically in the downfield region around 12.61 ppm. rsc.org The aromatic protons of the quinazolinone moiety appear as a set of multiplets, including a doublet of doublets and a multiplet, in the range of 7.52 to 8.16 ppm. rsc.org The protons of the 4-bromophenyl ring exhibit a characteristic AA'BB' system, with two doublets observed around 8.13 and 7.78 ppm. rsc.org

Advanced NMR Techniques (2D NMR, NOESY): While specific 2D NMR data for this exact compound is not detailed in the provided search results, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be standard practice for full structural assignment. COSY would confirm the coupling relationships between adjacent protons within the aromatic rings. HSQC would correlate the proton signals with their directly attached carbon atoms, and HMBC would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular framework. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution, particularly the rotational orientation of the bromophenyl ring relative to the quinazolinone core. For similar complex heterocyclic systems, 2D NMR techniques have been successfully employed to confirm S-alkylation and to observe long-range couplings that are critical for unambiguous structural assignment.

Table 2: Representative ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.61 | br s | 1H, N-H |

| 8.16 | dd | 1H, Ar-H |

| 8.13 | d | 2H, Ar-H (bromophenyl) |

| 7.85 | m | 1H, Ar-H |

| 7.78 | m | 3H, Ar-H (quinazolinone and bromophenyl) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A prominent band for the C=O stretching vibration of the quinazolinone ring is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3100-3300 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring would be observed around 1610-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration of the bromophenyl group would appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum and would be observed for both the quinazolinone and bromophenyl rings. For 1,4-disubstituted benzene (B151609) rings, a characteristic ring breathing mode is reported around 800-870 cm⁻¹. The symmetric stretching of the C=C bonds in the aromatic rings would also give rise to distinct Raman signals.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3300 |

| Aromatic C-H stretch | >3000 |

| C=O stretch | 1680-1700 |

| C=N stretch | 1610-1630 |

| Aromatic C=C stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinazolinone ring system, being aromatic and conjugated, is expected to exhibit characteristic UV absorption bands. The absorption maxima (λ_max) of 2-aryl substituted quinazolin-4(3H)-ones are generally observed in the UV region, with the exact position depending on the nature of the substituent on the phenyl ring and the solvent polarity. nih.gov For 2-arylquinazolin-4(3H)-ones, the longest wavelength absorption bands are typically found in the range of 292–410 nm. nih.gov These absorptions are attributed to π → π* electronic transitions within the extended conjugated system of the molecule. The presence of the bromophenyl group at the 2-position influences the electronic properties and thus the position and intensity of these absorption bands. Studies in different solvents can also reveal information about the nature of the electronic transitions.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for the exact isomer this compound was not found in the search results, data for the closely related isomer, 3-(4-bromophenyl)quinazolin-4(3H)-one, provides valuable insights into the likely solid-state conformation. nih.gov

For 3-(4-bromophenyl)quinazolin-4(3H)-one, the quinazoline unit is essentially planar. nih.gov The 4-bromophenyl ring is twisted with respect to the quinazoline ring system, with a dihedral angle of 47.6 (1)°. nih.gov In the crystal lattice, molecules are linked by intermolecular C—H···N and C—H···O hydrogen bonds, forming infinite chains. nih.gov It is highly probable that this compound would also adopt a non-planar conformation in the solid state, with a significant dihedral angle between the quinazolinone and bromophenyl rings due to steric hindrance. The crystal packing would likely be influenced by hydrogen bonding involving the N-H and C=O groups of the quinazolinone moiety.

Table 4: Crystal Data for the Related Compound 3-(4-Bromophenyl)quinazolin-4(3H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.961 (3) |

| b (Å) | 3.9530 (8) |

| c (Å) | 17.698 (3) |

| β (°) | 93.168 (11) |

| V (ų) | 1184.8 (4) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the purity and empirical formula of a newly synthesized compound. For this compound (C₁₄H₉BrN₂O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent elements.

The experimental results from an elemental analyzer should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the purity and elemental composition of the sample.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 55.84% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.02% |

| Bromine | Br | 79.90 | 1 | 79.90 | 26.54% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.31% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.31% |

| Total | | | | 301.15 | 100.00% |

Q & A

Q. What spectroscopic methods are essential for characterizing 2-(4-bromophenyl)quinazolin-4(3H)-one?

Key techniques include:

- IR spectroscopy : Identifies the carbonyl stretch (C=O) at 1670 cm⁻¹, confirming the quinazolinone core .

- 1H NMR : In DMSO-, signals at δ 8.19–7.50 ppm correspond to aromatic protons, with distinct splitting patterns for the 4-bromophenyl and quinazolinone moieties .

- Exact mass spectrometry : Confirms molecular weight (299.99 g/mol) and formula (CHBrNO) .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step approach is typical:

- Step 1 : Condensation of anthranilic acid derivatives with 4-bromobenzaldehyde using thionyl chloride (SOCl) to form an intermediate .

- Step 2 : Cyclization under reflux with ammonium acetate or urea to yield the quinazolinone core. Purification via recrystallization (e.g., ethanol/water) and monitoring by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural uncertainties in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) provides:

- Unit cell parameters : Monoclinic system (space group ), with Å, Å, and Å .

- Bond lengths/angles : Validates planarity of the quinazolinone ring and dihedral angles between substituents. Refinement using SHELXL97 ensures accuracy (R-factor ≤ 0.036) .

Q. What in vitro assays are effective for evaluating cytotoxic activity?

- MTT assay : Measures IC values against cancer cell lines (e.g., HeLa, MCF-7). Compare with positive controls (e.g., doxorubicin) .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

- Caspase activation : Western blotting for caspase-3/7 to confirm apoptotic pathways .

Q. How do substituent modifications influence biological activity?

- Electron-withdrawing groups (e.g., Br at the 4-position) enhance cytotoxicity by increasing electrophilicity and target binding .

- Heterocyclic substitutions (e.g., pyridinyl or oxadiazole) improve solubility and pharmacokinetics. Compare IC values across derivatives to establish structure-activity relationships (SAR) .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with tubulin or kinase domains. Validate poses against crystallographic data (PDB IDs) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD ≤ 2.0 Å) and binding free energy (MM-PBSA) .

Q. How to address inconsistencies in reported IC values across studies?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified), exposure times (24–72 hr), and DMSO controls (<0.1% v/v).

- Orthogonal validation : Confirm cytotoxicity via ATP-based luminescence assays or clonogenic survival tests .

- Purity verification : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, eliminating batch variability .

Methodological Notes

- Synthetic optimization : Replace SOCl with microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hr) .

- Crystallography troubleshooting : For poor crystal growth, try vapor diffusion (ether/pentane) or seeding techniques .

- Data interpretation : Use Gaussian 16 for DFT calculations to correlate spectroscopic data (e.g., NMR shifts) with electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.